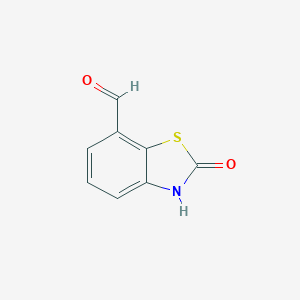

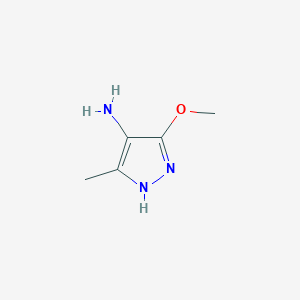

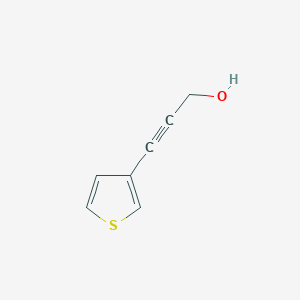

3-(3-Thienyl)-2-propyn-1-ol

Overview

Description

Scientific Research Applications

Enzyme-Catalyzed Synthesis of Water-Soluble Conjugated Polythiophene

The compound has been used in the enzyme-catalyzed synthesis of water-soluble conjugated polythiophene poly [2- (3-thienyl)-ethoxy-4-butylsulfonate] (PTEBS). This synthesis process is environmentally friendly and yields high results. The synthesized PTEBS has good solubility in water and ethanol, and its photoluminescence quenching implies successful exciton dissociation and separation at the interface of PTEBS and titanium dioxide (TiO2), which is beneficial for building solar cells using green processing methods .

Anticancer Activity

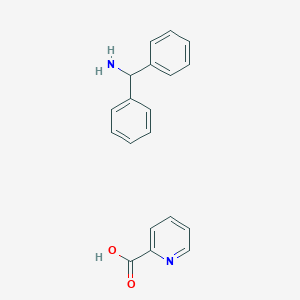

Di(3-thienyl)methanol, a compound related to “3-(3-Thienyl)-2-propyn-1-ol”, has been synthesized and screened against the T98G (brain cancer) cell line. The treatment induced cell death, growth inhibition, and cytogenetic damage (micronuclei formation), which were studied as cellular response parameters. Among the compounds, di(3-thienyl)methanol exhibited potent activity against T98G brain cancer cells .

Organic Field-Effect Transistors (OFETs) and Organic Solar Cells (OSCs)

Conjugated polythiophenes, which can be synthesized using “3-(3-Thienyl)-2-propyn-1-ol”, have received significant attention due to their nonlinear optical properties and electro-conductivity. They can be employed in electrical components such as OFETs and OSCs .

Antimicrobial, Anti HIV, and PTP1β Inhibitors

Thiophene derivatives, which include “3-(3-Thienyl)-2-propyn-1-ol”, have been used in the research of new antimicrobial therapeutic agents, anti HIV agents, and PTP1β inhibitors .

Tyrosine Kinase Inhibitor

Thiophene derivatives have also been used as tyrosine kinase inhibitors, which are pharmaceutical drugs that inhibit tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades .

Antioxidant, Anti-Inflammatory, and Analgesic

Thiophene derivatives have been used for their antioxidant, anti-inflammatory, and analgesic properties. These properties make them useful in the treatment of various diseases and conditions .

Safety and Hazards

The safety data sheet for (3-Thienyl)ethanol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a Category 4 flammable liquid . Precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .

Mechanism of Action

Target of Action

Thiophene derivatives have been studied extensively in medicinal chemistry and are known to interact strongly with biological targets . They can cross cellular membranes due to their mesoionic character .

Mode of Action

Thiophene-containing compounds, such as 3-(3-thienyl)-2-propyn-1-ol, are known to interact with biological targets due to their ability to cross cellular membranes . The interaction with these targets can lead to a broad spectrum of biological activities .

Biochemical Pathways

Thiophene derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

It’s known that thiophene-containing compounds can cross cellular membranes, which suggests good absorption and distribution properties .

Result of Action

Thiophene derivatives are known to exert a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The stability and reactivity of thiophene derivatives can be influenced by factors such as ph, temperature, and the presence of other chemical species .

properties

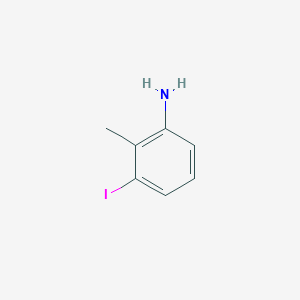

IUPAC Name |

3-thiophen-3-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10479440 | |

| Record name | 3-(3-thienyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Thienyl)-2-propyn-1-ol | |

CAS RN |

170859-75-3 | |

| Record name | 3-(3-Thienyl)-2-propyn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-thienyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.